
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione typically involves the acetylation of resorcinol with different acetylating agents in the presence of Lewis acids. For example, heating resorcinol with acetyl chloride and anhydrous FeCl3 can yield the desired compound . Another method involves the treatment of resorcinol with acetic anhydride and freshly fused zinc chloride at elevated temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
- 5-Methyl-hexahydro-isoindole-1,3-dione
- 5-Cinnamylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione is unique due to its specific structural configuration and the presence of both acetyl and phenyl groups
Propriétés
Numéro CAS |
101289-49-0 |
|---|---|
Formule moléculaire |
C16H18N2O4 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
1,3-diacetyl-5-ethyl-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H18N2O4/c1-4-16(13-8-6-5-7-9-13)14(21)17(11(2)19)10-18(12(3)20)15(16)22/h5-9H,4,10H2,1-3H3 |
Clé InChI |
CTFNIOFYXYHXHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(CN(C1=O)C(=O)C)C(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






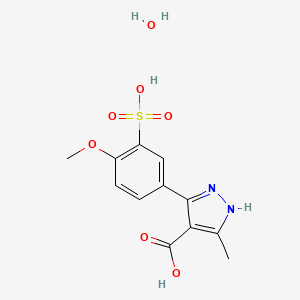
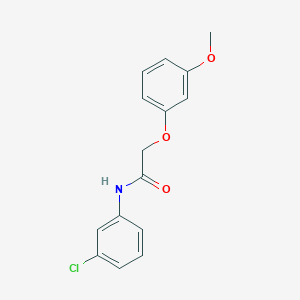
![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)


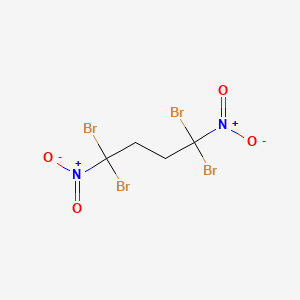
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)
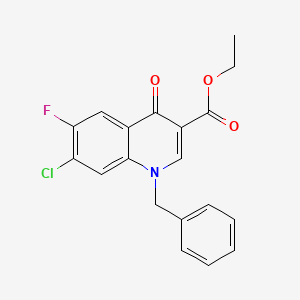
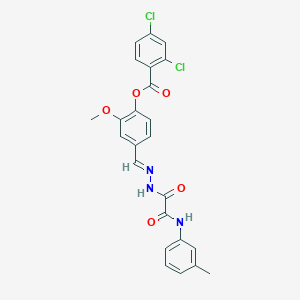
![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
